molecular formula C9H13NO2S B13684724 Methyl 2-(tert-butyl)thiazole-4-carboxylate

Methyl 2-(tert-butyl)thiazole-4-carboxylate

Cat. No.: B13684724
M. Wt: 199.27 g/mol
InChI Key: ONZUJDKYPMNODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(tert-butyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a thiazole ring substituted with a tert-butyl group at the 2-position and a carboxylate ester group at the 4-position. Its unique structure makes it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(tert-butyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-bromoesters with thiourea, followed by alkylation with tert-butyl halides. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with controlled reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(tert-butyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

Methyl 2-(tert-butyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

    Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: Another thiazole derivative with a different substituent at the 2-position.

    2-Aminothiazole: A simpler thiazole compound with an amino group at the 2-position.

    Thiazole: The parent compound of the thiazole family.

Uniqueness: Methyl 2-(tert-butyl)thiazole-4-carboxylate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This makes it distinct from other thiazole derivatives and valuable for specific applications where such properties are desired .

Properties

IUPAC Name

methyl 2-tert-butyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZUJDKYPMNODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.